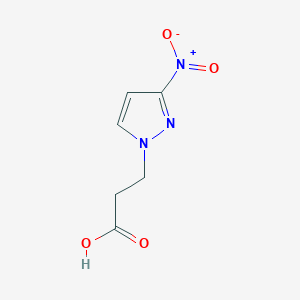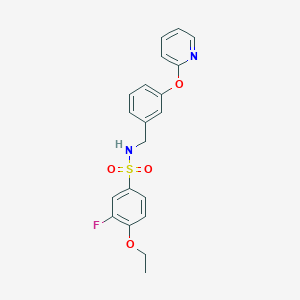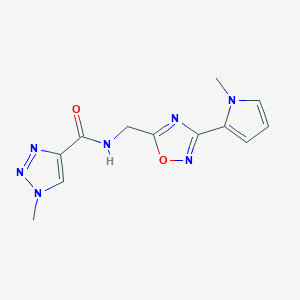
2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate, also known as EPPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EPPC is a pyridine-based compound that has been synthesized using various methods.
科学的研究の応用
2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-tumor, and anti-oxidant properties. 2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been found to have a neuroprotective effect and can prevent the death of neurons.
作用機序
The mechanism of action of 2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate is not fully understood. However, studies have shown that it can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. 2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate has also been found to regulate the activity of enzymes involved in the production of reactive oxygen species, which can cause damage to cells.
Biochemical and Physiological Effects:
2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate has been found to have various biochemical and physiological effects. It can reduce inflammation, prevent oxidative stress, and protect neurons from damage. 2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate has also been found to inhibit the growth of cancer cells and induce apoptosis. It has been shown to have a positive effect on memory and cognitive function.
実験室実験の利点と制限
2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate has several advantages for lab experiments. It is easy to synthesize and has high purity and yield. 2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate is also stable and can be stored for long periods. However, 2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Further studies are needed to determine its safety and efficacy.
将来の方向性
There are several future directions for the study of 2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate. It can be studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease. 2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate can also be studied for its potential use in the treatment of cancer. Further studies are needed to determine the safety and efficacy of 2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate in humans. The synthesis method of 2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate can also be optimized to improve yield and purity.
合成法
2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate can be synthesized using various methods, including the reaction of 5-bromonicotinic acid with 2-(2-ethylpiperidin-1-yl) acetic acid followed by coupling with oxalyl chloride. Another method involves the reaction of 5-bromonicotinic acid with 2-(2-ethylpiperidin-1-yl) acetic acid followed by coupling with thionyl chloride. Both methods have been used to synthesize 2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate with high yields and purity.
特性
IUPAC Name |
[2-(2-ethylpiperidin-1-yl)-2-oxoethyl] 5-bromopyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O3/c1-2-13-5-3-4-6-18(13)14(19)10-21-15(20)11-7-12(16)9-17-8-11/h7-9,13H,2-6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUNFSZGAZWWIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)COC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl 5-[(4-fluoro-2-methylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2465467.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2465470.png)



![(2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2465478.png)
![4-fluoro-N-{4-[(4-fluorobenzyl)sulfanyl]phenyl}benzenesulfonamide](/img/structure/B2465481.png)
![6-Chloro[1,3]dioxolo[4,5-f][1,3]benzothiazole](/img/structure/B2465483.png)



![Ethyl 2,6-dimethyl-5-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]nicotinate](/img/structure/B2465489.png)
